molecular formula C8H16ClNO3 B1530998 2-Morpholin-4-YL-butyric acid hydrochloride CAS No. 90205-53-1

2-Morpholin-4-YL-butyric acid hydrochloride

Cat. No. B1530998
CAS RN: 90205-53-1
M. Wt: 209.67 g/mol
InChI Key: RETDNVPCGSOSNS-UHFFFAOYSA-N
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Description

2-Morpholin-4-YL-butyric acid hydrochloride, also known as MABH, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It has a molecular formula of C8H15NO3•HCl and a molecular weight of 209.67 .


Molecular Structure Analysis

The molecular structure of 2-Morpholin-4-YL-butyric acid hydrochloride consists of a morpholine ring attached to a butyric acid group. The molecular formula is C8H15NO3•HCl .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Morpholin-4-YL-butyric acid hydrochloride include a molecular weight of 209.67 and a molecular formula of C8H15NO3•HCl . For more detailed physical and chemical properties, it’s recommended to refer to a material safety data sheet (MSDS) or similar resources.

Scientific Research Applications

Synthesis and Biological Activity

Intermediate for Heterocyclic Compounds : The compound serves as an important intermediate in the synthesis of biologically active heterocyclic compounds. The morpholine ring's chair conformation and the stabilization of its structure through hydrogen bonds highlight its utility in creating diverse chemical entities (Mazur, Pitucha, & Rzączyńska, 2007).

Synthesis Processes : A study outlines the synthesis of (E)-4-morpholine-2-butenoic acid hydrochloride, emphasizing the methodological advancements in obtaining this compound and its derivatives, which could have broad applications in scientific research (Qiu Fang-li, 2012).

Chemical and Material Science Applications

Corrosion Inhibition : Research demonstrates the application of morpholine derivatives as corrosion inhibitors for mild steel surfaces in hydrochloric acid, providing insights into their potential for industrial applications (M. Jeeva et al., 2015).

Synthetic Utility in Pharmaceutical Chemistry : A compound, 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, was synthesized for its potential as a potent M1 selective muscarinic agonist, showcasing the morpholine derivative's utility in developing novel pharmaceuticals (Y. C. S. Kumar, M. P. Sadashiva, & K. Rangappa, 2007).

Advanced Chemical Synthesis

Novel Isostere Discovery : A study discovered a non-nitrogen containing morpholine isostere, showcasing its application in inhibitors of the PI3K-AKT-mTOR pathway, a critical area in cancer research (H. Hobbs et al., 2019).

Chemical Transformation and Derivatives : Research on the synthesis of various morpholine derivatives, including their characterization and potential applications, further illustrates the versatility of 2-morpholin-4-yl-butyric acid hydrochloride in synthesizing complex molecules (Sven P. Fritz et al., 2011).

Safety and Hazards

The safety data sheet (SDS) for similar compounds suggests that they may cause severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle the compound with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

2-morpholin-4-ylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-2-7(8(10)11)9-3-5-12-6-4-9;/h7H,2-6H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETDNVPCGSOSNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CCOCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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